![molecular formula C16H18O2S B14657186 Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- CAS No. 38509-16-9](/img/structure/B14657186.png)
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- typically involves the reaction of 2,2-dimethoxy-1-phenylethanol with a thiol compound in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can convert the thioether group back to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration, sulfonation, and halogenation can occur under appropriate conditions using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
科学的研究の応用
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Benzene, 1,2-dimethoxy-: This compound has two methoxy groups attached to the benzene ring and lacks the thioether group.
Benzene, (2,2-dimethoxyethyl)-: Similar to Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- but without the phenylethyl moiety.
Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and a dimethyl acetal group but lacks the thioether linkage.
Uniqueness: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is unique due to the presence of the thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the thioether group.
特性
CAS番号 |
38509-16-9 |
|---|---|
分子式 |
C16H18O2S |
分子量 |
274.4 g/mol |
IUPAC名 |
(2,2-dimethoxy-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-17-16(18-2)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChIキー |
FHAXICXAUVCYQI-UHFFFAOYSA-N |
正規SMILES |
COC(C(C1=CC=CC=C1)SC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


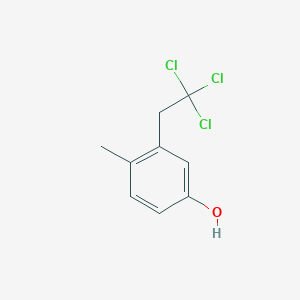
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)



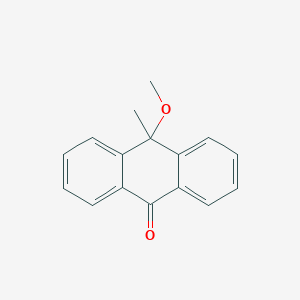
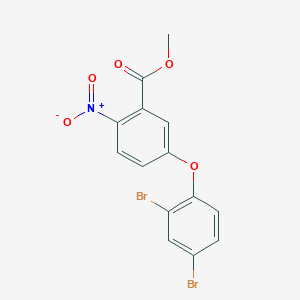

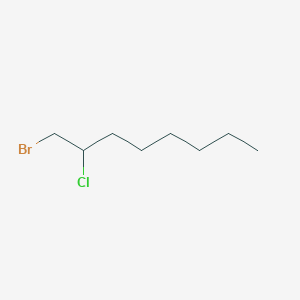


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
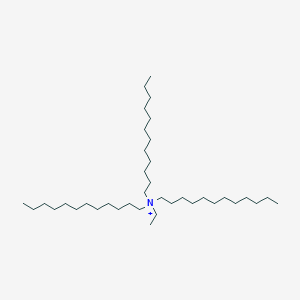
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
